molecular formula C11H14ClF2NO B2524633 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride CAS No. 2411220-58-9

2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride

Cat. No. B2524633
CAS RN: 2411220-58-9
M. Wt: 249.69
InChI Key: FYBGFOAHUSCCLN-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 2411220-58-9 . It has a molecular weight of 249.69 . The IUPAC name for this compound is 2-(3,4-difluoro-5-methoxyphenyl)pyrrolidine hydrochloride . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride is 1S/C11H13F2NO.ClH/c1-15-10-6-7(5-8(12)11(10)13)9-3-2-4-14-9;/h5-6,9,14H,2-4H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride is a powder . It has a molecular weight of 249.69 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Catalysis

Hydromethylation of Alkenes

Biological Potential

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3,4-difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c1-15-10-6-7(5-8(12)11(10)13)9-3-2-4-14-9;/h5-6,9,14H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUOTRQLGWGZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2CCCN2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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